Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate
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Description
Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H10N2O6S and its molecular weight is 346.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene derivatives have been shown to exhibit a variety of biological effects, suggesting they may interact with multiple targets .
Mode of Action
Without specific information on the targets of “Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate”, it’s difficult to describe its mode of action. Many thiophene derivatives are known to interact with their targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
Thiophene derivatives have been shown to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Biological Activity
Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate is a synthetic compound that belongs to the class of heterocyclic aromatic compounds. Its structure incorporates a benzo[b]thiophene core, which is modified by a nitrofuran moiety and a carboxamide group. This unique combination of functional groups suggests potential biological activities, particularly in antimicrobial and possibly anticancer applications.
Chemical Structure and Properties
The compound's chemical formula is C13H10N2O5S, and it features the following structural characteristics:
- Benzo[b]thiophene core : This aromatic structure is known for various biological activities.
- Nitrofuran moiety : Associated with antimicrobial properties.
- Carboxamide group : Enhances solubility and reactivity.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C13H10N2O5S |
Molecular Weight | 306.29 g/mol |
Core Structure | Benzo[b]thiophene |
Functional Groups | Nitro, Carboxamide |
Antimicrobial Properties
Research indicates that this compound exhibits moderate antibacterial activity against certain Gram-positive bacteria strains. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its synthesis and evaluation against various bacterial strains, suggesting a potential for further development as an antimicrobial agent.
The biological activity of this compound may be attributed to the following mechanisms:
- Interaction with bacterial cell walls : The nitro group may play a critical role in disrupting cell wall synthesis.
- Inhibition of enzymatic activity : The presence of the carboxamide group can enhance binding to bacterial enzymes.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals that this compound has unique properties that may enhance its biological activity.
Table 2: Comparative Biological Activities of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl benzo[b]thiophene-2-carboxylate | Lacks nitro and carboxamide groups | Moderate antimicrobial activity |
Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Similar furan and benzo[b]thiophene structures | Potential anticancer properties |
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | Similar nitro substitution | Antimicrobial activity |
Study on Antimicrobial Efficacy
A notable study conducted in 2008 assessed various nitrofuran derivatives, including this compound, revealing its moderate efficacy against specific bacterial strains. The study emphasized the need for further investigation into its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
methyl 3-[(5-nitrofuran-2-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6S/c1-22-15(19)13-12(8-4-2-3-5-10(8)24-13)16-14(18)9-6-7-11(23-9)17(20)21/h2-7H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAVXOJJPYWASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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